molecular formula C22H25N3O4 B5534304 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-methylbenzamide

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-methylbenzamide

Cat. No. B5534304
M. Wt: 395.5 g/mol
InChI Key: QZGBJABYXPVZRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-methylbenzamide" often involves complex reactions including cyclization, condensation, and functional group transformations. For instance, derivatives involving oxadiazole and benzamide functionalities have been synthesized through various synthetic routes, indicating the complexity and versatility in synthesizing such compounds. Compounds with similar structures have shown to be synthesized by cyclization reactions of benzylidene trimethoxybenzohydrazide in acetic anhydride, highlighting the steps involved in building the oxadiazole ring system and subsequent attachment of benzamide moieties (Jin et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by spectroscopic methods such as NMR, IR, and X-ray crystallography. For example, the molecular structure of "N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide" was determined and confirmed by X-ray analysis, showcasing the importance of structural determination in understanding the arrangement of functional groups and overall molecular geometry (Al Mamari & Al Lawati, 2019).

properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methyl-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-14(2)25(22(26)16-8-6-15(3)7-9-16)13-20-23-21(24-29-20)17-10-11-18(27-4)19(12-17)28-5/h6-12,14H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGBJABYXPVZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-N-(propan-2-yl)benzamide

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